An In-depth Technical Guide to Methyldipentylamine: Structure, Properties, and Synthetic Strategies
An In-depth Technical Guide to Methyldipentylamine: Structure, Properties, and Synthetic Strategies
Introduction
Methyldipentylamine, also known as N-methyl-N-pentyl-1-pentanamine, is a tertiary amine with the molecular formula C₁₁H₂₅N. As a member of the aliphatic amine family, its chemical behavior is characterized by the lone pair of electrons on the nitrogen atom, which imparts basic and nucleophilic properties. While not as extensively studied as some other tertiary amines, Methyldipentylamine serves as an important structural motif and potential intermediate in various fields of chemical synthesis. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, spectroscopic signature, potential synthetic routes, and reactivity, aimed at researchers, scientists, and professionals in drug development.
Chemical Structure and Identification
The fundamental identity of a chemical compound lies in its structure. Methyldipentylamine is a symmetrical tertiary amine with a central nitrogen atom bonded to one methyl group and two pentyl chains.
Figure 1: 2D Chemical Structure of Methyldipentylamine.
Table 1: Chemical Identifiers for Methyldipentylamine
| Identifier | Value | Source |
| CAS Number | 76257-73-3 | [1] |
| Molecular Formula | C₁₁H₂₅N | [2] |
| Molecular Weight | 171.33 g/mol | [1] |
| IUPAC Name | N-methyl-N-pentylpentan-1-amine | [2] |
| SMILES | CCCCCN(C)CCCCC | [2] |
| InChI | InChI=1S/C11H25N/c1-4-6-8-10-12(3)11-9-7-5-2/h4-11H2,1-3H3 | [2] |
| InChIKey | JJRDPNRWFSHHKJ-UHFFFAOYSA-N | [2] |
Physicochemical Properties
The physical properties of Methyldipentylamine are crucial for its handling, purification, and application in various chemical processes. While experimental data for this specific compound is limited, predictions can be made based on its structure and comparison with analogous tertiary amines.
Table 2: Physicochemical Properties of Methyldipentylamine
| Property | Predicted Value | Comments and References |
| Physical Form | Liquid | [1] |
| Boiling Point | ~190-210 °C | Estimated based on the boiling points of other tertiary amines with similar molecular weights. Tertiary amines have lower boiling points than primary or secondary amines of similar weight due to the lack of hydrogen bonding.[3][4][5] |
| Density | ~0.78 g/mL | Estimated based on analogous N,N-dialkyl-N-methylamines. |
| Solubility | Sparingly soluble in water, soluble in organic solvents. | Lower aliphatic amines exhibit some water solubility due to hydrogen bonding with water molecules. However, the long alkyl chains in Methyldipentylamine decrease its solubility in water.[3][4] |
| Predicted XlogP | 3.8 | [2] |
Synthesis of Methyldipentylamine
The synthesis of tertiary amines like Methyldipentylamine can be approached through several established methodologies. The choice of synthetic route often depends on the availability of starting materials, desired scale, and purity requirements.
Proposed Synthetic Route: Reductive Amination
A highly efficient and common method for synthesizing tertiary amines is through reductive amination.[2][6] This approach can be adapted for Methyldipentylamine by reacting a secondary amine (N-methylpentylamine) with an aldehyde (pentanal) in the presence of a reducing agent.
Figure 3: Predicted major fragmentation pathway for Methyldipentylamine in mass spectrometry.
Chemical Reactivity
The reactivity of Methyldipentylamine is primarily governed by the lone pair of electrons on the nitrogen atom, making it a Brønsted-Lowry base and a nucleophile.
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Basicity: As a tertiary amine, Methyldipentylamine will react with acids to form ammonium salts. The steric hindrance from the two pentyl groups may slightly reduce its basicity compared to less hindered tertiary amines.
-
Nucleophilicity: The nitrogen atom can act as a nucleophile, reacting with electrophiles. For example, it can undergo quaternization by reacting with alkyl halides to form quaternary ammonium salts. However, the steric bulk of the pentyl groups can hinder its reactivity towards sterically demanding electrophiles. [7][8]* Oxidation: Tertiary amines can be oxidized by reagents such as hydrogen peroxide or peroxy acids to form amine oxides.
Potential Applications
While specific applications for Methyldipentylamine are not widely documented, its properties as a tertiary amine suggest potential utility in several areas:
-
Surfactant Production: Tertiary amines are key intermediates in the manufacturing of quaternary ammonium compounds, which are widely used as surfactants, biocides, and fabric softeners. [9][10][11]* Corrosion Inhibitors: Certain tertiary amines and their derivatives can act as corrosion inhibitors, particularly in the oil and gas industry. [9]* Catalysis: Tertiary amines can be used as basic catalysts in various organic reactions.
-
Chemical Synthesis: It can serve as a building block for the synthesis of more complex molecules in the pharmaceutical and agrochemical industries. [12][13]
Safety and Handling
-
Hazards: Aliphatic amines are generally considered to be corrosive and can cause severe skin burns and eye damage. [14][15][16][17][18]They can also be harmful if swallowed or inhaled.
-
Personal Protective Equipment (PPE): When handling Methyldipentylamine, appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids. Keep containers tightly closed.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
Methyldipentylamine is a tertiary amine with a well-defined structure and predictable chemical properties. While specific experimental data is limited, this guide provides a comprehensive overview based on established chemical principles and data from analogous compounds. The proposed synthetic route via reductive amination offers a reliable method for its preparation. The predicted spectroscopic data provides a valuable reference for its characterization. Its reactivity as a base and nucleophile, coupled with its potential applications as a chemical intermediate, makes it a compound of interest for further investigation in various fields of chemical research and development.
References
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